

2-Methylcyclohexylamine chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methylcyclohexylamine

Cat. No.: B147291

[Get Quote](#)

An In-Depth Technical Guide to **2-Methylcyclohexylamine**: Chemical Properties and Structure

Introduction

2-Methylcyclohexylamine is a cyclic amine that serves as a crucial building block and intermediate in various fields of chemical synthesis.^{[1][2]} Its applications extend to the production of pharmaceuticals, agrochemicals, and dyestuffs.^[3] The presence of two chiral centers and the conformational flexibility of its cyclohexane ring give rise to a rich stereochemistry, making a thorough understanding of its structure and properties essential for researchers, scientists, and professionals in drug development. This technical guide provides a detailed overview of the chemical properties, stereoisomerism, conformational analysis, and key experimental protocols related to **2-Methylcyclohexylamine**.

Chemical and Physical Properties

2-Methylcyclohexylamine is a colorless to light yellow liquid that is slightly soluble in water.^[1] ^[2] It is stable under normal temperatures and pressures.^[3] The compound is typically available as a mixture of its cis and trans isomers.^[4]

Identifiers and Descriptors

Identifier	Value
IUPAC Name	2-methylcyclohexan-1-amine ^[5]
Synonyms	1-Amino-2-methylcyclohexane, o-Methylcyclohexylamine ^{[3][4]}
CAS Number	7003-32-9 (mixture of cis and trans) ^{[4][5]}
Molecular Formula	C ₇ H ₁₅ N ^{[1][5]}
Molecular Weight	113.20 g/mol ^{[4][5]}
InChI Key	FEUISMYEFPANSS-UHFFFAOYSA-N ^{[4][5]}
Canonical SMILES	CC1CCCC1N ^{[2][4]}

Physicochemical Data

Property	Value
Boiling Point	149-150 °C ^[1]
Melting Point	-8.5 °C (estimate) ^{[1][6]}
Density	0.856 g/mL at 25 °C ^[4]
Refractive Index	n _{20/D} 1.4565 ^[4]
Flash Point	39 °C (102.2 °F) - closed cup ^[4]
Water Solubility	Slightly soluble ^[2]
pKa	10.72 ± 0.70 (Predicted) ^{[1][3]}

Molecular Structure and Stereochemistry

The structure of **2-methylcyclohexylamine** features a cyclohexane ring substituted with a methyl group and an amino group on adjacent carbons (C1 and C2). These two carbons are chiral centers, which results in the existence of four distinct stereoisomers, grouped into two pairs of enantiomers.^[7]

- trans isomers: (1R,2R)-**2-methylcyclohexylamine** and (1S,2S)-**2-methylcyclohexylamine**.

- cis isomers: (1R,2S)-2-methylcyclohexylamine and (1S,2R)-2-methylcyclohexylamine.[7]

Conformational Analysis

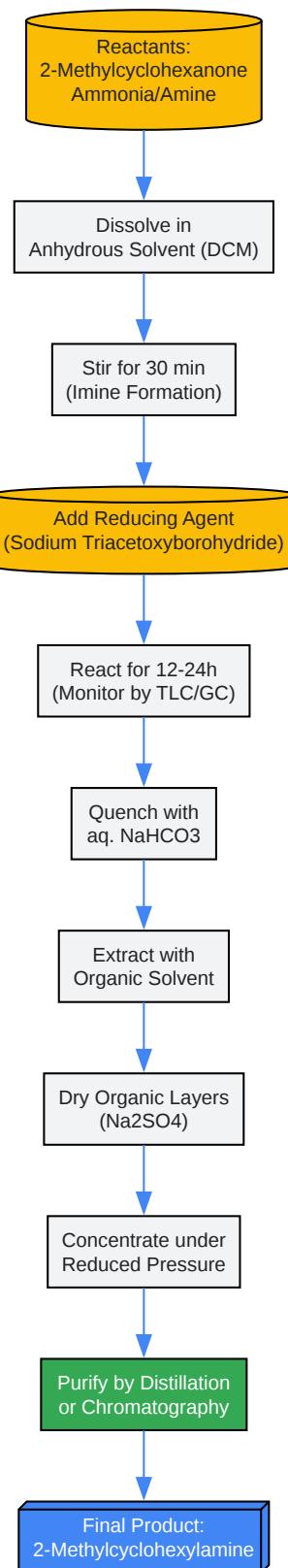
The cyclohexane ring predominantly adopts a low-energy chair conformation. The stability of the substituted ring is determined by the steric strain associated with the positions of the methyl and amino groups, which can be either axial or equatorial.

In the transisomers, the most stable conformation has both the methyl and amino groups in equatorial positions, which minimizes steric hindrance, specifically 1,3-diaxial interactions.[7][8] The alternative chair conformation, with both groups in axial positions, is significantly less stable.

For the cisisomers, one substituent must be axial and the other equatorial. The ring will preferentially adopt the conformation where the bulkier substituent occupies the more spacious equatorial position to minimize steric strain.[9] Given that the amino group is generally considered sterically more demanding than the methyl group, the conformer with the amino group in the equatorial position and the methyl group in the axial position is favored.

[Click to download full resolution via product page](#)

Caption: Conformational equilibrium in cis and trans isomers of **2-methylcyclohexylamine**.


Experimental Protocols

Synthesis: Reductive Amination

A common and effective method for synthesizing **2-methylcyclohexylamine** and its derivatives is reductive amination.[7] This process involves the reaction of 2-methylcyclohexanone with an amine (like ammonia) or, conversely, **2-methylcyclohexylamine** with a carbonyl compound. The resulting imine intermediate is then reduced to form the final amine product.

Protocol: Reductive Amination using Sodium Triacetoxyborohydride[7]

- Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methylcyclohexanone (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
- Amine Addition: Add a solution of ammonia in an organic solvent or another desired primary amine (1.1-1.5 equivalents). Stir the mixture at room temperature for 20-30 minutes to facilitate imine formation.
- Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride $[\text{Na(OAc)}_3\text{BH}]$ (1.5 equivalents) portion-wise to the reaction mixture. This reducing agent is mild and selective for the imine, tolerating many other functional groups.
- Reaction Monitoring: Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the reaction's progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), until the starting material is consumed.
- Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO_3). Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to obtain the crude product.
- Purification: Purify the crude **2-methylcyclohexylamine** via distillation or column chromatography on silica gel.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of **2-methylcyclohexylamine** via reductive amination.

Analytical Methods

- Gas Chromatography (GC): Purity is often assessed by GC, which separates the cis and trans isomers and detects any residual starting materials or byproducts. Commercial samples typically show a purity of >95-98%.[\[4\]](#)
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are used to confirm the chemical structure. The chemical shifts and coupling constants of the protons on C1 and C2 can help differentiate between the cis and trans isomers.
- Infrared (IR) Spectroscopy: The IR spectrum is used to identify functional groups. Key absorptions for **2-methylcyclohexylamine** include N-H stretching bands for the primary amine (around $3300\text{-}3400\text{ cm}^{-1}$) and C-H stretching for the alkyl groups (around $2850\text{-}2950\text{ cm}^{-1}$).
- Mass Spectrometry (MS): Electron ionization mass spectrometry can confirm the molecular weight of the compound.[\[10\]](#) The fragmentation pattern provides further structural information.

Applications and Safety

Applications

2-Methylcyclohexylamine is primarily utilized as an intermediate in organic synthesis.[\[2\]](#) Its applications include the manufacturing of:

- Pharmaceuticals: As a scaffold or building block for active pharmaceutical ingredients (APIs).
- Agrochemicals: In the synthesis of pesticides and herbicides.
- Corrosion Inhibitors: Used in metalworking fluids.[\[3\]](#)
- Rubber and Plastic Additives: Acts as a stabilizer.[\[3\]](#)

Safety and Handling

2-Methylcyclohexylamine is classified as a hazardous substance. It is a flammable liquid and vapor.[4][5] It is harmful if swallowed and causes severe skin burns and eye damage.[5] Appropriate personal protective equipment (PPE), including faceshields, gloves, and suitable respirators, should be used when handling this chemical.[4] It should be stored in a designated flammables area, away from sources of ignition.[1][6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Methylcyclohexylamine CAS#: 7003-32-9 [m.chemicalbook.com]
- 2. 2-Methylcyclohexylamine, cis + trans, 97% | Fisher Scientific [fishersci.ca]
- 3. Page loading... [guidechem.com]
- 4. 2-甲基环己胺，顺反异构体混合物 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 2-Methylcyclohexylamine | C7H15N | CID 23432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Conformational Analysis | OpenOChem Learn [learn.openochem.org]
- 10. 2-Methylcyclohexylamine [webbook.nist.gov]
- To cite this document: BenchChem. [2-Methylcyclohexylamine chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b147291#2-methylcyclohexylamine-chemical-properties-and-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com